Amino-PEG36-CH2-Boc
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Overview
Description
Amino-PEG36-CH2-Boc is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its long PEG chain, which provides flexibility and solubility, and a tert-butoxycarbonyl (Boc) protecting group that shields the amino group during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG36-CH2-Boc typically involves the reaction of a PEG-based compound with a Boc-protected amino groupCommon reagents used in this synthesis include tert-butyl chloroformate and triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Amino-PEG36-CH2-Boc undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Coupling Reactions: The compound can be coupled with other molecules using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
N,N’-Dicyclohexylcarbodiimide (DCC): Used for coupling reactions.
N-Hydroxysuccinimide (NHS): Used to activate carboxyl groups for coupling with amino groups
Major Products Formed
The major products formed from these reactions include deprotected amino-PEG36 derivatives and various conjugates formed through coupling reactions .
Scientific Research Applications
Amino-PEG36-CH2-Boc is widely used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to target specific proteins for degradation by the ubiquitin-proteasome system. The PEG linker provides flexibility and solubility, making it suitable for use in various biological systems .
Applications in Chemistry
In chemistry, this compound is used as a linker in the synthesis of complex molecules, facilitating the attachment of different functional groups .
Applications in Biology and Medicine
In biology and medicine, this compound is used in the development of targeted therapies, such as PROTACs, which can selectively degrade disease-causing proteins .
Applications in Industry
In the industrial sector, this compound is used in the production of advanced materials and drug delivery systems .
Mechanism of Action
The mechanism of action of Amino-PEG36-CH2-Boc in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparison with Similar Compounds
Similar Compounds
Amino-PEG36-Boc: Similar in structure but lacks the CH2 spacer.
Amino-PEG24-CH2-Boc: Shorter PEG chain, providing less flexibility and solubility.
Amino-PEG12-CH2-Boc: Even shorter PEG chain, used for different applications requiring less flexibility
Uniqueness
Amino-PEG36-CH2-Boc is unique due to its long PEG chain, which provides enhanced flexibility and solubility compared to shorter PEG-based linkers. This makes it particularly suitable for use in biological systems and the development of PROTACs .
Properties
IUPAC Name |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H157NO38/c1-78(2,3)117-77(80)76-116-75-74-115-73-72-114-71-70-113-69-68-112-67-66-111-65-64-110-63-62-109-61-60-108-59-58-107-57-56-106-55-54-105-53-52-104-51-50-103-49-48-102-47-46-101-45-44-100-43-42-99-41-40-98-39-38-97-37-36-96-35-34-95-33-32-94-31-30-93-29-28-92-27-26-91-25-24-90-23-22-89-21-20-88-19-18-87-17-16-86-15-14-85-13-12-84-11-10-83-9-8-82-7-6-81-5-4-79/h4-76,79H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSLCISKCIYCJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H157NO38 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1717.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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